molecular formula C17H15N3O3 B6053539 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B6053539
M. Wt: 309.32 g/mol
InChI Key: ANHUHFICPASPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

This compound, like other oxadiazoles, could potentially participate in a variety of chemical reactions. For example, the oxadiazole ring could undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring could influence its electronic properties, while the phenoxy and acetamide groups could influence its solubility .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of new anticancer agents. However, one of the limitations of using this compound is its potential toxicity to normal cells, which may limit its clinical applications.

Future Directions

For research on 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide include the development of new derivatives, evaluation of its use in combination with other anticancer agents, and further understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with 2-(3-phenoxyphenoxy)acetic acid in the presence of copper powder and potassium carbonate. This reaction results in the formation of this compound as a white solid with a high yield.

Scientific Research Applications

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been evaluated for its potential use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its potential use as an anticancer agent, this compound has also been evaluated for its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact .

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)16-19-17(23-20-16)13-4-2-3-5-14(13)22-10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHUHFICPASPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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